2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile
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Overview
Description
2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile typically involves the reaction of diphenylphosphoryl chloride with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form stable complexes with metal ions and other electrophilic species, influencing various biochemical pathways. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a nitrile group.
Diphenylphosphoryl chloride: Contains a chloride group and is used as a precursor in the synthesis of various organophosphorus compounds.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
62970-03-0 |
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Molecular Formula |
C18H20NOP |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-diphenylphosphoryl-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C18H20NOP/c1-18(2,3)17(14-19)21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
InChI Key |
FQPNBAVYEHVFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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